molecular formula C12H15NO4 B1228716 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 76824-86-7

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1228716
CAS No.: 76824-86-7
M. Wt: 237.25 g/mol
InChI Key: BWYXEHBJIMGDEB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are used in medicinal chemistry for the development of various therapeutic agents .

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which has implications for neurological conditions like Parkinson’s disease. Additionally, this compound has been found to interact with influenza virus polymerase acidic (PA) endonuclease, inhibiting its activity and thus exhibiting potential anti-viral properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exert antiproliferative effects on hepatocellular carcinoma cells, indicating its potential as an anti-cancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the levels of various metabolites, as evidenced by NMR-based metabolic studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with COMT involves binding to the active site of the enzyme, preventing the methylation of catecholamines . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit the activity of influenza virus PA endonuclease by binding to its active site, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its antiproliferative effects on cancer cells persist over extended periods, indicating its potential for sustained therapeutic applications . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been shown to exhibit significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported into hepatocytes via organic anion transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the mitochondria can influence mitochondrial function, including energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step. recent advancements have shown that these conditions can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base, allowing for acetal activation under milder and more chemoselective conditions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXEHBJIMGDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390278
Record name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-86-7
Record name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Q & A

Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?

A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].

Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?

A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.

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